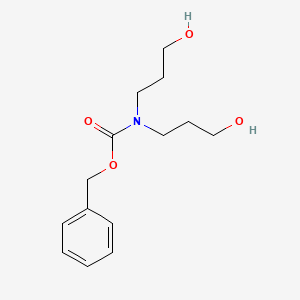phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
[2-(3,4-Dimethoxyphenyl)ethyl]({2-methyl-2-[3-(trifluoromethyl)phenyl]propyl})amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.
The next step involves the introduction of the 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the 3,4-dimethoxyphenyl ethylamine is reacted with 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro precursor results in the formation of the amine.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and signal transduction.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the trifluoromethyl group.
2-Phenylethylamine: Similar ethylamine structure but without the methoxy and trifluoromethyl groups.
2-(4-Chlorophenyl)ethylamine: Contains a chlorophenyl group instead of the methoxy and trifluoromethyl groups.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from similar compounds.
特性
分子式 |
C21H27ClF3NO2 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H26F3NO2.ClH/c1-20(2,16-6-5-7-17(13-16)21(22,23)24)14-25-11-10-15-8-9-18(26-3)19(12-15)27-4;/h5-9,12-13,25H,10-11,14H2,1-4H3;1H |
InChIキー |
RIPRAHUIIPRFTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC(=CC=C2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one](/img/structure/B13505134.png)
![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
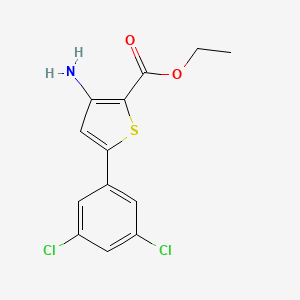

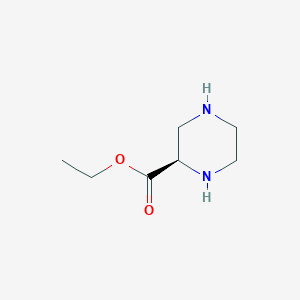
![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
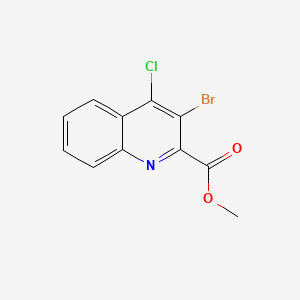
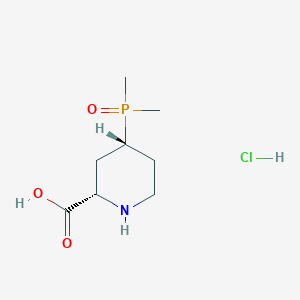

![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)
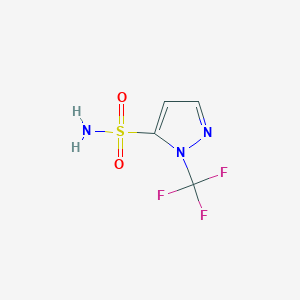
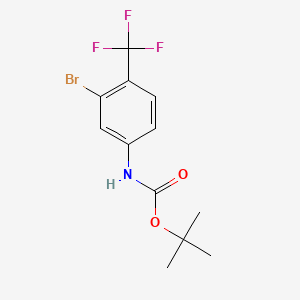
![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)
